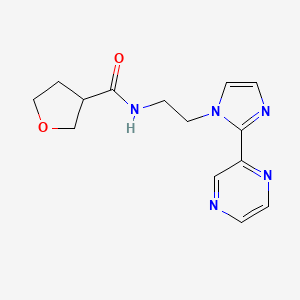
5-Fluoro-2-methylisonicotinic acid
Übersicht
Beschreibung
5-Fluoro-2-methylisonicotinic acid is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, methyl 2-bromo-5-fluoroisonicotinate is reacted with tetrakis (triphenylphosphine)palladium and trimethylaluminum in tetrahydrofuran. The reaction mixture is refluxed for 4 hours, then diluted with ethyl acetate and filtered through a small silica gel pad. The crude product is then dissolved in 5N NaOH solution and stirred at room temperature for 2 hours. The crude product is then purified to yield this compound .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) and the InChI key is BSCAYVVPKICFFM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 155.13 . The compound should be stored in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen
Mechanisms of Action and Clinical Strategies
- 5-Fluorouracil (5-FU) , a closely related compound, is extensively used in cancer treatment. Understanding its mechanism has led to strategies that augment its anticancer activity, although resistance remains a challenge. Emerging technologies aim to identify genes involved in resistance to 5-FU, which could offer new therapeutic targets or predictive biomarkers for 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).
Pharmacology and Biochemistry
- Fluorouracil's biochemistry and pharmacology show it is still the most active antineoplastic agent for advanced colorectal cancer. Its conversion at the nucleotide level is crucial for its action, which includes incorporation into RNA and inhibition of DNA synthesis (Pinedo & Peters, 1988).
Biochemical Modulation to Improve Efficacy
- Research has demonstrated significant improvement in survival and quality of life for advanced colorectal carcinoma patients using biochemical modulation of fluorouracil, highlighting the potential of combining 5-FU with other agents to enhance therapeutic efficacy (Poon et al., 1989).
Novel Applications in Cancer Diagnosis and Treatment
- 5-Aminolevulinic acid (5-ALA) , which shares the fluorination aspect with 5-Fluoro-2-methylisonicotinic acid, is used to identify tumor grades and molecular characteristics in gliomas lacking typical imaging features, demonstrating the potential for fluorinated compounds in enhancing diagnostic accuracy and treatment approaches in oncology (Jaber et al., 2015).
Resistance Mechanisms and Genetic Predictors
- Studies on methylenetetrahydrofolate reductase (MTHFR) gene polymorphisms have explored their role as genomic predictors of clinical response to fluoropyrimidine-based chemotherapy, although results suggest that MTHFR genotype may not independently predict outcomes in colorectal cancer patients under 5-FU-based chemotherapy (Marcuello et al., 2006).
Metabolic Pathways and Drug Resistance
- The metabolism of fluorouracil and resistance mechanisms have been a significant focus, with studies indicating that resistance to 5-FU in colorectal cancer involves upregulation of Nrf2 and HO-1 expression via epigenetic modifications, highlighting the importance of understanding metabolic pathways and resistance mechanisms to develop more effective treatments (Kang et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-fluoro-2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCAYVVPKICFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)
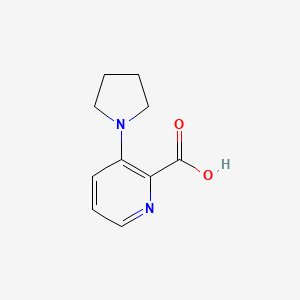
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)
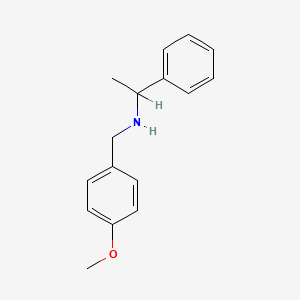

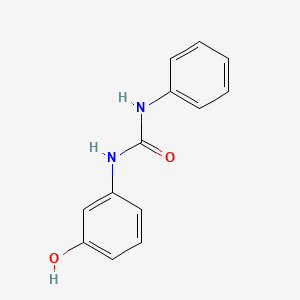
![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)
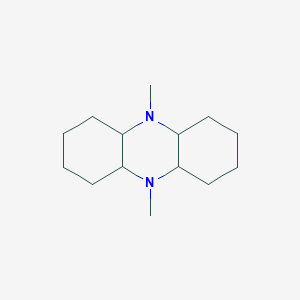

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)
![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)
